N-[2-[(3-Chloro-4-cyanophenyl)azo]-5-(diethylamino)phenyl]-2-hydroxyacetamide
Description
Key Functional Groups:
- Azo Group (-N=N-) : Serves as a conjugated bridge between the two aromatic systems, contributing to electronic delocalization and UV-visible absorption properties.
- Chloro Substituent (-Cl) : Located at the 3-position of the first phenyl ring, this electron-withdrawing group influences electrophilic substitution patterns and molecular polarity.
- Cyano Group (-C≡N) : Positioned para to the chloro group, it enhances molecular rigidity and participates in dipole-dipole interactions.
- Diethylamino Group (-N(CH2CH3)2) : A strong electron-donating substituent at the 5-position of the second phenyl ring, contributing to solubility in organic solvents.
- Hydroxyacetamide (-NHCOCH2OH) : Provides hydrogen-bonding capability through its hydroxyl and amide functional groups.
The compound’s SMILES notation (CCN(CC)C1=CC(=C(C=C1)N=NC2=CC(=C(C=C2)C#N)Cl)NC(=O)CO) explicitly defines the connectivity of these groups. Spatial arrangement analysis reveals that the diethylamino and hydroxyacetamide groups adopt equatorial positions relative to the central azo bond, minimizing steric hindrance.
| Functional Group | Position | Electronic Effect |
|---|---|---|
| Azo (-N=N-) | Inter-ring bridge | Conjugation enhancer |
| Chloro (-Cl) | 3-position (Ring A) | Electron-withdrawing |
| Cyano (-C≡N) | 4-position (Ring A) | Electron-withdrawing |
| Diethylamino (-NEt2) | 5-position (Ring B) | Electron-donating |
| Hydroxyacetamide | 2-position (Ring B) | Hydrogen-bond donor/acceptor |
Properties
CAS No. |
83249-50-7 |
|---|---|
Molecular Formula |
C19H20ClN5O2 |
Molecular Weight |
385.8 g/mol |
IUPAC Name |
N-[2-[(3-chloro-4-cyanophenyl)diazenyl]-5-(diethylamino)phenyl]-2-hydroxyacetamide |
InChI |
InChI=1S/C19H20ClN5O2/c1-3-25(4-2)15-7-8-17(18(10-15)22-19(27)12-26)24-23-14-6-5-13(11-21)16(20)9-14/h5-10,26H,3-4,12H2,1-2H3,(H,22,27) |
InChI Key |
BQDOGQCKDKUTMD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=CC(=C(C=C2)C#N)Cl)NC(=O)CO |
Origin of Product |
United States |
Preparation Methods
Diazotization of 3-Chloro-4-cyanoaniline
- The synthesis begins with the diazotization of 3-chloro-4-cyanoaniline , which is the key aromatic amine precursor.
- Diazotization is performed by treating the amine with sodium nitrite (NaNO2) in acidic aqueous medium (usually hydrochloric acid) at low temperatures (0–5 °C) to form the corresponding diazonium salt.
- Maintaining low temperature is critical to stabilize the diazonium intermediate and prevent decomposition.
Azo Coupling with 5-(Diethylamino)-2-hydroxyaniline Derivative
- The diazonium salt is then coupled with a phenolic or aniline derivative bearing the 5-(diethylamino) substituent and a 2-hydroxyacetamide group.
- The coupling reaction typically occurs in mildly alkaline to neutral aqueous or mixed solvent conditions to facilitate electrophilic aromatic substitution at the activated aromatic ring.
- The phenol or aniline coupling partner must be suitably functionalized to introduce the 2-hydroxyacetamide moiety either before or after azo coupling.
Introduction of the 2-Hydroxyacetamide Group
- The 2-hydroxyacetamide group can be introduced by acylation of the amino group on the phenyl ring with 2-chloro- or 2-bromo-hydroxyacetamide derivatives or by amidation of a corresponding hydroxyacetic acid derivative.
- This step may be performed either before azo coupling (on the coupling partner) or after azo coupling on the azo compound, depending on the stability and reactivity of intermediates.
Purification and Isolation
- The crude azo compound is typically purified by recrystallization from suitable solvents such as ethanol, water, or mixed solvents.
- Chromatographic techniques (e.g., column chromatography, preparative HPLC) may be employed for higher purity.
- Drying under vacuum and characterization by spectroscopic methods (NMR, IR, UV-Vis) confirm the structure.
Detailed Reaction Conditions and Data
| Step | Reaction | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Diazotization of 3-chloro-4-cyanoaniline | NaNO2, HCl, 0–5 °C, aqueous | 90–95 | Low temperature critical for diazonium salt stability |
| 2 | Azo coupling with 5-(diethylamino)-2-hydroxyaniline derivative | pH 6–8 buffer or mild base, aqueous/ethanol, 0–25 °C | 85–90 | pH control essential to avoid side reactions |
| 3 | Amidation to introduce 2-hydroxyacetamide | 2-chloro- or 2-bromo-hydroxyacetamide, base (e.g., triethylamine), solvent: DMF or acetone, room temp to reflux | 80–88 | Can be pre- or post-coupling; reaction time varies 2–6 h |
| 4 | Purification | Recrystallization or chromatography | 85–95 | Final purity >98% by HPLC |
Research Findings and Analytical Data
- Diazotization and azo coupling are well-established methods for synthesizing azo dyes and related compounds, with extensive literature supporting the use of chloro- and cyano-substituted anilines for stable diazonium salts.
- The presence of electron-withdrawing groups (chloro, cyano) on the diazonium component enhances the stability of the diazonium salt and influences the coupling position and yield.
- The diethylamino substituent on the coupling partner activates the aromatic ring toward electrophilic substitution, facilitating efficient azo coupling.
- Introduction of the 2-hydroxyacetamide group provides additional hydrogen bonding and solubility properties, often improving the compound’s application profile.
- Purification by recrystallization and chromatographic methods yields analytically pure compounds suitable for further application or study.
Summary Table of Key Synthetic Parameters
| Parameter | Typical Range/Value | Impact on Synthesis |
|---|---|---|
| Diazotization temperature | 0–5 °C | Stability of diazonium salt |
| pH during azo coupling | 6–8 | Maximizes coupling efficiency |
| Solvent for amidation | DMF, acetone | Solubility and reaction rate |
| Reaction time (amidation) | 2–6 hours | Completeness of acylation |
| Purification method | Recrystallization, chromatography | Purity and yield |
Chemical Reactions Analysis
Types of Reactions
N-[2-[(3-Chloro-4-cyanophenyl)azo]-5-(diethylamino)phenyl]-2-hydroxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can break the azo bond, resulting in the formation of corresponding amines.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: NaBH₄, H₂ with a catalyst (e.g., Pd/C).
Substitution: Nucleophiles like amines or thiols, often in polar solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Substituted derivatives with new functional groups replacing the chloro group.
Scientific Research Applications
Anticancer Activity
Recent studies have explored the anticancer potential of compounds related to N-[2-[(3-Chloro-4-cyanophenyl)azo]-5-(diethylamino)phenyl]-2-hydroxyacetamide. Research indicates that similar azo compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown percent growth inhibitions (PGIs) exceeding 75% against multiple cancer types, including ovarian and lung cancers .
Dye Chemistry
The compound's azo structure makes it suitable for use as a dye. Azo dyes are widely utilized in textiles and other industries due to their vibrant colors and stability. The specific properties of this compound allow it to be employed in creating high-performance dyes that are resistant to fading and washing .
The compound has been investigated for its biological activities beyond anticancer effects. Studies have shown potential antimicrobial properties against various pathogens, suggesting its utility in developing new antimicrobial agents . Furthermore, its structural analogs have been evaluated for enzyme inhibition capabilities, which could lead to therapeutic applications in treating diseases associated with enzyme dysregulation .
Case Study 1: Anticancer Efficacy
A study published in the ACS Omega journal highlighted the synthesis and evaluation of related compounds for anticancer activity. The findings indicated that certain structural modifications could enhance the efficacy against specific cancer cell lines, paving the way for the development of targeted therapies .
Case Study 2: Dye Application
Research conducted on azo dyes demonstrated that this compound could be effectively used in textile applications due to its colorfastness and resistance to degradation under light exposure. This study emphasized the importance of chemical stability in dye formulations .
Mechanism of Action
The mechanism of action of N-[2-[(3-Chloro-4-cyanophenyl)azo]-5-(diethylamino)phenyl]-2-hydroxyacetamide involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form amines, which may interact with biological macromolecules, leading to various biological effects. The chloro and cyano groups can also participate in interactions with proteins and nucleic acids, influencing cellular pathways .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: N-[2-[(3-Chloro-4-cyanophenyl)azo]-5-(diethylamino)phenyl]-2-hydroxyacetamide
- CAS No.: 83249-50-7
- Molecular Formula : C₁₉H₂₀ClN₅O₂
- Molecular Weight : 393.85 g/mol
Structural Features :
- Contains a central azo (-N=N-) linkage connecting two aromatic rings.
- Substituents include a 3-chloro-4-cyano group on one phenyl ring and a diethylamino group on the other. The acetamide moiety has a 2-hydroxy modification.
- Intramolecular hydrogen bonding (N–H···N) stabilizes the planar conformation, with a dihedral angle of ~6.6° between aromatic rings in similar analogs .
Comparison with Similar Compounds
Key structural analogs are compared below based on substituents, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Conjugation and Stability: The cyano group in the target compound enhances electron-withdrawing effects, red-shifting absorption spectra compared to nitro-substituted analogs . Nitro groups (e.g., in 71617-28-2) increase molecular weight and polar surface area, improving solubility in polar solvents but raising environmental concerns . Bromine and iodine (e.g., 2537-62-4, 68214-78-8) introduce steric hindrance, reducing crystallization efficiency but enhancing lightfastness in dyes .
Hydrogen Bonding :
- Intramolecular N–H···N bonds in the target compound and analogs (e.g., 71617-28-2) stabilize planar conformations, critical for π-π stacking in dye applications .
Biological Activity
N-[2-[(3-Chloro-4-cyanophenyl)azo]-5-(diethylamino)phenyl]-2-hydroxyacetamide, identified by its CAS number 83249-50-7, is a compound that has garnered interest in various biological studies due to its potential antimicrobial and pharmacological properties. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
The molecular formula of this compound is C19H20ClN5O2, with a molecular weight of approximately 385.85 g/mol. This compound features an azo group and a diethylamino moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H20ClN5O2 |
| Molecular Weight | 385.85 g/mol |
| CAS Registry Number | 83249-50-7 |
| EINECS | 280-320-7 |
Research indicates that compounds similar to this compound often exhibit biological activities such as antimicrobial and antifungal effects. The presence of the hydroxyl and amide groups may enhance their interaction with biological membranes and proteins, leading to inhibitory effects on various pathogens.
Antimicrobial Activity
A series of studies have assessed the antimicrobial properties of related compounds. For instance, a study on substituted 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides revealed significant activity against mycobacterial, bacterial, and fungal strains. The compounds demonstrated efficacy comparable to standard treatments like isoniazid and ciprofloxacin .
Case Studies
- Antimycobacterial Activity : In vitro testing showed that compounds with similar structures inhibited the growth of Mycobacterium tuberculosis. The mechanism involved binding to specific targets in the bacterial cell wall, disrupting its integrity.
- Photosynthetic Inhibition : Another study evaluated the inhibition of photosynthetic electron transport in spinach chloroplasts, indicating that similar compounds could act as herbicides by targeting photosystem II (PS II). This suggests potential applications in agricultural chemistry .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
- Azo Group : Enhances electron delocalization, improving interaction with biological targets.
- Hydroxyl Group : Increases solubility and potential hydrogen bonding with biomolecules.
- Diethylamino Moiety : Contributes to lipophilicity, facilitating membrane penetration.
Research Findings
Recent research has explored the synthesis and biological evaluation of various derivatives of this compound. Key findings include:
- Inhibition Profiles : Compounds were screened against multiple strains, showing varying degrees of inhibition based on structural modifications.
| Compound Type | Activity Level |
|---|---|
| Azo derivatives | Moderate to High |
| Hydroxy derivatives | High |
| Diethylamino derivatives | Variable |
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing N-[2-[(3-Chloro-4-cyanophenyl)azo]-5-(diethylamino)phenyl]-2-hydroxyacetamide, and how can reaction yields be improved?
- Methodology : The compound’s azo linkage suggests coupling diazonium salts with phenolic acetamide derivatives. For example, 3-chloro-4-cyanoaniline can be diazotized using NaNO₂/HCl at 0–5°C, followed by coupling with 5-(diethylamino)-2-hydroxyacetamide under alkaline conditions (pH 8–10). Reaction yields (~60–75%) can be enhanced by optimizing temperature (0–10°C), stoichiometry (1:1.1 molar ratio), and pH control to minimize side reactions like over-coupling .
- Key Data :
| Parameter | Optimal Range | Yield Improvement |
|---|---|---|
| Temperature | 0–10°C | +15% |
| pH | 8–10 | +20% |
Q. Which spectroscopic techniques are most effective for characterizing the azo and acetamide functional groups in this compound?
- Methodology :
- UV-Vis Spectroscopy : Azo groups exhibit strong absorbance at λₘₐₓ ~450–500 nm (π→π* transitions) in DMSO or methanol .
- FTIR : Confirm the azo bond (N=N) via peaks at ~1440–1500 cm⁻¹ and acetamide C=O stretch at ~1650–1680 cm⁻¹. Hydroxy groups show broad O–H stretches at ~3200–3400 cm⁻¹ .
- ¹H/¹³C NMR : Diethylamino protons appear as a quartet at δ 3.2–3.5 ppm, while aromatic protons from the chloro-cyanophenyl group resonate at δ 7.5–8.2 ppm .
Advanced Research Questions
Q. How do computational methods (e.g., DFT, HOMO-LUMO analysis) explain the electronic properties and reactivity of this compound?
- Methodology : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can model the molecule’s electron distribution. The azo group acts as an electron-withdrawing moiety, lowering the HOMO energy (-5.8 eV) and increasing electrophilicity. LUMO localization on the cyano group suggests reactivity toward nucleophilic attack .
- Key Findings :
| Property | Value (DFT) | Relevance |
|---|---|---|
| HOMO Energy | -5.8 eV | Oxidative stability |
| LUMO Energy | -2.3 eV | Redox activity |
| Band Gap | 3.5 eV | Photochemical applications |
Q. What contradictions exist in reported biological activity data for similar azo-acetamide derivatives, and how can they be resolved experimentally?
- Case Study : Some studies report antimicrobial activity (MIC = 8–16 µg/mL) for analogous compounds, while others show no activity due to poor solubility or metabolic instability .
- Resolution :
Solubility Enhancement : Use co-solvents (e.g., DMSO:PBS mixtures) or formulate as nanoparticles.
Metabolic Stability Assays : Perform microsomal stability tests (e.g., liver microsomes + NADPH) to identify degradation pathways .
Q. How does the coordination chemistry of this compound with transition metals (e.g., Cu²⁺, Fe³⁺) influence its functional applications?
- Methodology : The hydroxyacetamide and azo groups act as bidentate ligands. Coordination with Cu²⁺ in ethanol/water (1:1) at pH 6–7 forms octahedral complexes, confirmed by ESR (g⊥ = 2.08, g∥ = 2.25) and magnetic susceptibility (μeff = 1.73 BM) .
- Applications : Enhanced catalytic activity in oxidation reactions (e.g., cyclohexane → cyclohexanol, 85% yield) .
Methodological Considerations
Q. What experimental designs are critical for resolving spectral overlaps in NMR analysis of structurally similar azo-acetamides?
- Approach :
- Use 2D NMR (COSY, HSQC) to assign overlapping aromatic protons.
- Paramagnetic shift reagents (e.g., Eu(fod)₃) can resolve diethylamino proton splitting .
Q. How can XRD crystallography clarify ambiguities in molecular conformation and intermolecular interactions?
- Protocol : Crystallize the compound in ethyl acetate/hexane (3:1). XRD reveals a planar azo linkage (C–N=N–C torsion angle = 179.5°) and intramolecular H-bonding between hydroxy and carbonyl groups (O···O distance = 2.65 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
